Cas no 1545471-39-3 (2-(Methoxycarbonyl)pyrimidine-5-carboxylic acid)
2-(Methoxycarbonyl)pyrimidine-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(Methoxycarbonyl)pyrimidine-5-carboxylic acid
- EN300-768325
- 1545471-39-3
- 2-(Methoxycarbonyl)pyrimidine-5-carboxylicacid
- 2,5-Pyrimidinedicarboxylic acid, 2-methyl ester
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- Inchi: 1S/C7H6N2O4/c1-13-7(12)5-8-2-4(3-9-5)6(10)11/h2-3H,1H3,(H,10,11)
- InChI Key: XBQACNILQWDZSD-UHFFFAOYSA-N
- SMILES: O(C)C(C1N=CC(C(=O)O)=CN=1)=O
Computed Properties
- Exact Mass: 182.03275668g/mol
- Monoisotopic Mass: 182.03275668g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 89.4Ų
Experimental Properties
- Density: 1.442±0.06 g/cm3(Predicted)
- Boiling Point: 412.5±37.0 °C(Predicted)
- pka: 2.31±0.10(Predicted)
2-(Methoxycarbonyl)pyrimidine-5-carboxylic acid Pricemore >>
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2-(Methoxycarbonyl)pyrimidine-5-carboxylic acid Related Literature
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on 2-(Methoxycarbonyl)pyrimidine-5-carboxylic acid
Introduction to 2-(Methoxycarbonyl)pyrimidine-5-carboxylic acid (CAS No: 1545471-39-3)
2-(Methoxycarbonyl)pyrimidine-5-carboxylic acid, identified by the Chemical Abstracts Service registry number 1545471-39-3, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic carboxylic acid derivative features a pyrimidine core, which is a fundamental scaffold in medicinal chemistry due to its structural similarity to nucleic acid bases. The presence of both a methoxycarbonyl (ester) group and a carboxylic acid functionality at the 2- and 5-positions, respectively, imparts unique reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.
The compound’s molecular structure, characterized by a six-membered aromatic ring containing two nitrogen atoms, positions it as a versatile building block for drug discovery programs. Pyrimidine derivatives are widely explored for their biological activities, including antiviral, anticancer, and antimicrobial properties. The ester group in 2-(Methoxycarbonyl)pyrimidine-5-carboxylic acid can be readily manipulated through hydrolysis or transesterification reactions, allowing for further functionalization and diversification of the core scaffold.
Recent advancements in medicinal chemistry have highlighted the importance of pyrimidine-based molecules in addressing unmet medical needs. For instance, modifications of the pyrimidine ring have led to the development of novel inhibitors targeting enzymes such as kinases and polymerases. The carboxylic acid moiety in 2-(Methoxycarbonyl)pyrimidine-5-carboxylic acid provides an opportunity for amide bond formation, enabling the creation of peptidomimetics or conjugates that enhance drug bioavailability and target specificity.
In synthetic organic chemistry, this compound serves as a precursor for constructing more elaborate pyrimidine derivatives. The methoxycarbonyl group can be used to introduce protecting groups or to facilitate condensation reactions with nucleophiles. Additionally, the carboxylic acid functionality allows for salt formation, which can improve solubility and stability during storage or formulation processes. These attributes make 2-(Methoxycarbonyl)pyrimidine-5-carboxylic acid a preferred choice for researchers engaged in fragment-based drug design or library synthesis.
The compound’s utility extends beyond academic research into industrial applications. Pharmaceutical companies leverage such intermediates to streamline synthetic routes and reduce costs associated with multi-step syntheses. The precision offered by modern catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, further enhances the efficiency of incorporating 2-(Methoxycarbonyl)pyrimidine-5-carboxylic acid into target molecules. This aligns with the broader trend toward greener chemistry practices, where atom economy and minimal waste generation are prioritized.
From a biological perspective, derivatives of pyrimidine-5-carboxylic acids have demonstrated promise in modulating pathways relevant to inflammation and metabolic disorders. The structural flexibility of this scaffold allows chemists to fine-tune electronic and steric properties, thereby optimizing interactions with biological targets. For example, recent studies have explored analogs of 2-(Methoxycarbonyl)pyrimidine-5-carboxylic acid as inhibitors of Janus kinases (JAKs), which play a critical role in immune responses and autoimmune diseases.
The synthesis of 2-(Methoxycarbonyl)pyrimidine-5-carboxylic acid itself involves well-established methodologies that ensure high purity and yield. Traditional approaches often rely on condensation reactions between urea derivatives and β-ketoesters or malonic esters under basic conditions. However, newer techniques employing microwave-assisted synthesis have been reported to accelerate these processes while maintaining excellent regioselectivity. Such innovations underscore the dynamic nature of synthetic organic chemistry and its ability to adapt to evolving research demands.
In conclusion, 2-(Methoxycarbonyl)pyrimidine-5-carboxylic acid (CAS No: 1545471-39-3) is a cornerstone compound in pharmaceutical research due to its structural versatility and functional utility. Its role as an intermediate in drug development underscores its importance in both academic laboratories and industrial settings. As our understanding of disease mechanisms grows more sophisticated, compounds like this will continue to serve as critical tools for designing next-generation therapeutics that address complex medical challenges.
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